Bicisate - 121251-02-3

Bicisate

Catalog Number: EVT-262045
CAS Number: 121251-02-3
Molecular Formula: C12H24N2O4S2
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bicisate, also known as ethyl cysteinate dimer (ECD), is a N,N'-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester. It is used in conjunction with technetium Tc99m as a tracer to measure cerebral blood flow with single-photon emission computed tomography (SPECT). The complex of bicisate and technetium Tc99m as a kit was developed by Lantheus Medcl and FDA-approved on November 23, 1994.
See also: Bicisate dihydrochloride (active moiety of).
Classification

Bicisate is classified as a small molecule and falls under the categories of approved and investigational drugs. Its DrugBank accession number is DB11164, indicating its registration in a comprehensive database for drug information.

Synthesis Analysis

The synthesis of bicisate involves several key steps:

  1. Starting Materials: The synthesis begins with L-cysteine derivatives, which are reacted to form the ethylenediyl bridge.
  2. Reagents: The reaction typically requires diethyl ester reagents and a suitable solvent to facilitate the formation of the bis-cysteine structure.
  3. Purification: After synthesis, the product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve the desired radiochemical purity.
  4. Lyophilization: The final product is often lyophilized to create a stable solid form that can be reconstituted for clinical use.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

Bicisate has a complex molecular structure characterized by its unique N2S2 core, which contributes to its stability and ability to cross the blood-brain barrier. The molecular formula is C12H24N2O4S2C_{12}H_{24}N_{2}O_{4}S_{2}, with a molar mass averaging 324.45 g/mol.

Structural Features

Chemical Reactions Analysis

Bicisate participates in various chemical reactions primarily involving its interaction with technetium-99m:

  1. Chelation Reaction: Bicisate forms a stable complex with technetium-99m through coordination with sulfur atoms in its structure.
  2. Hydrolysis: In vivo, bicisate undergoes hydrolysis to yield monoacid and diacid derivatives, which enhance brain uptake and retention.
  3. Metabolic Pathways: The metabolic transformation involves esterases that cleave the diethyl ester groups, leading to active metabolites.

These reactions are essential for the compound's functionality as a radiopharmaceutical.

Mechanism of Action

The mechanism of action of bicisate involves several key processes:

  1. Passive Diffusion: Bicisate crosses cell membranes and the blood-brain barrier through passive diffusion due to its lipophilic nature.
  2. Retention Mechanism: Once in the brain, it undergoes stereospecific de-esterification to form hydrophilic metabolites that are retained more effectively within brain tissue.
  3. Imaging Utility: The uptake of bicisate correlates with cerebral blood flow; thus, areas with reduced perfusion (such as in stroke) will exhibit lower concentrations of the radiotracer.

Studies have shown that about 5% of the injected dose remains in circulation after one hour, while peak brain concentration occurs shortly after injection.

Physical and Chemical Properties Analysis

Bicisate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its functional groups but retains lipophilic characteristics aiding in blood-brain barrier penetration.
  • Stability: Bicisate demonstrates superior stability compared to other radiopharmaceuticals, remaining effective for several hours post-preparation.
  • Half-Life: The reported half-life of bicisate is approximately 6.02 hours, fitting a three-compartment pharmacokinetic model.

These properties make bicisate an effective agent for neuroimaging applications.

Applications

Bicisate's primary application lies in nuclear medicine for imaging cerebral blood flow:

  1. Stroke Localization: It is utilized in SPECT imaging to detect ischemic strokes by highlighting areas of reduced blood flow.
  2. Cerebral Perfusion Assessment: Bicisate helps evaluate various neurological conditions by providing detailed images of cerebral perfusion patterns.
  3. Research Applications: Beyond clinical use, bicisate serves as a tool in research settings for studying cerebral metabolism and drug delivery mechanisms across the blood-brain barrier.
Synthesis and Radiopharmaceutical Formulation of Bicisate

Development of Bicisate as a Technetium-99m Chelation Platform

Bicisate (ethyl cysteinate dimer, ECD) was strategically designed as a bifunctional chelator platform specifically optimized for Technetium-99m (⁹⁹ᵐTc) coordination in radiopharmaceutical applications. Its molecular architecture centers on a N₂S₂ donor system within a diaminodithiol framework, forming a stable oxotechnetium(V) core [5]. This configuration yields the complex [N,N′-ethylenedi-L-cysteinato(3-)]oxo[⁹⁹ᵐTc] technetium(V) diethyl ester, characterized by neutral charge and lipophilicity essential for intact blood-brain barrier (BBB) penetration [2] [5]. The ligand’s design incorporates ester groups that undergo enzymatic hydrolysis intracellularly, converting the complex to hydrophilic metabolites that become trapped within neural tissue – a critical mechanism for cerebral blood flow imaging [5] [6].

Recent innovations focus on chelator-free platforms inspired by bicisate’s coordination chemistry. Research demonstrates that anionic dendrimers based on citric acid-PEG matrices can directly complex ⁹⁹ᵐTc without traditional chelators. These nanostructures leverage carboxylate groups analogous to bicisate’s carboxyl coordination sites, achieving radiochemical purity >95% and offering advantages in reduced synthetic complexity and elimination of potential chelator toxicity [7]. Dendrimer generation (G2) and surface conjugation with targeting moieties like glutamine further enhance tumor-specific accumulation while maintaining the chelator-free radiolabeling approach [7].

Table 1: Comparative Analysis of Bicisate and Dendrimer Chelation Platforms for ⁹⁹ᵐTc

PlatformCoordination ChemistryKey Functional GroupsComplex ChargeStability (RCP >90%)
Bicisate (ECD)N₂S₂ donor systemThiolates, aminesNeutral>6 hours post-labeling
Citrate-PEG Dendrimer (G2)Carboxylate-metal coordinationTerminal carboxylatesNegative>4 hours in human serum
PAMAM DendrimerRequires DTPA/DOTA conjugationAmines, amidesVariableRequires chelator optimization

Optimization of Radiolabeling Protocols for Clinical-Grade Tc-99m Bicisate

Standard radiolabeling protocols for ⁹⁹ᵐTc-bicisate involve reconstitution of lyophilized kits containing bicisate dihydrochloride (0.9 mg), stannous chloride dihydrate (minimum 12 µg), edetate disodium, and mannitol with ⁹⁹ᵐTcO₄⁻ eluate, followed by 30-minute incubation at room temperature [2] [4]. Critical parameters influencing radiochemical purity (RCP) include:

  • Stannous ion concentration: Must exceed 12 µg SnCl₂·2H₂O to ensure complete reduction of pertechnetate but avoid radiocolloid formation
  • pH control: Initial pH adjustment to 2.7±0.25 before lyophilization prevents stannous oxidation [2]
  • Oxygen exclusion: Lyophilization under nitrogen atmosphere maintains tin in reducible Sn²⁺ state [3]

A microwave-assisted method significantly reduces preparation time from 30 minutes to 8 seconds without compromising quality. Optimal conditions (300W power, 69°C achieved in 8 seconds) yield RCP of 97.4%±0.5% immediately post-labeling, maintaining >96% stability over 24 hours [4]. Validation studies confirm identical RCP profiles between microwave-heated and water bath-incubated (69°C) samples, confirming thermal activation rather than microwave-specific effects drive the reaction acceleration. Crucially, exceeding 76°C causes RCP reduction due to ligand degradation or radiocolloid formation, establishing a strict upper temperature limit [4].

Table 2: Comparative Radiolabeling Efficiency for Tc-99m Bicisate

MethodTimeTemperatureImmediate RCP (%)24h RCP (%)Advantages
Standard incubation30 min25°C94.2 ± 1.890.1 ± 2.3Minimal equipment
Microwave-assisted8 sec69°C97.4 ± 0.596.4 ± 1.3Rapid, high purity
Water bath5 min69°C96.8 ± 0.795.9 ± 1.1Temperature precision

Quality control employs dual-phase thin-layer chromatography for comprehensive impurity profiling:

  • Acetone/methanol (1:1) mobile phase: Migrates free ⁹⁹ᵐTcO₄⁻ (Rf=1) while ⁹⁹ᵐTcO₂ and ⁹⁹ᵐTc-bicisate remain at origin
  • Saline mobile phase: Retains ⁹⁹ᵐTcO₂ at origin while ⁹⁹ᵐTc-bicisate migrates with solvent front [7]This methodology enables precise quantification of both oxidizing (free pertechnetate) and reducing (hydrolyzed technetium) impurities to ensure >95% RCP required for clinical administration.

Stability and Shelf-Life Enhancements in Lyophilized Kits

Lyophilized bicisate kits demonstrate complex stability challenges due to the inherent reactivity of both the API (bicisate) and the critical excipient stannous chloride. Degradation pathways include:

  • Hydrolysis: Ester bond cleavage in aqueous environments
  • Oxidation: Conversion of Sn²⁺ to Sn⁴⁺ by residual oxygen or water
  • Thermal degradation: At temperatures >40°C [3] [4]

Kit formulation countermeasures incorporate lyoprotectants (mannitol, 24mg/vial) forming stable crystalline matrices that physically separate reactive components and inhibit Sn²⁺ oxidation. Chelating excipients (edetate disodium, 0.36mg/vial) sequester trace metals that catalyze oxidation reactions [2] [3]. Crucially, residual moisture control (<1% w/w) during lyophilization prevents hydrolysis and maintains tin reducibility, achieved through secondary drying under vacuum [3].

Innovative analytical methods enable stability assessment without accelerating degradation. Traditional dissolution-based assays are unsuitable due to bicisate’s rapid decomposition in solution (>90% degradation within hours). A solid-sample sulfur quantification method using elemental analysis with nondispersive infrared detection (EA-NDIR) directly measures intact ECD in lyophilized matrix by targeting its sulfur content (0.47-0.65% w/w) [3]. This technique demonstrates excellent linearity (r=0.9993) for sulfur content in the range of 0.03–0.10 mg, unaffected by pharmaceutical matrix components (mannitol, stannous chloride, EDTA) [3].

Table 3: Lyophilized Bicisate Kit Composition and Stability Functions

ComponentQuantity per VialFunctionStability Contribution
Bicisate dihydrochloride0.9 mgTc-99m chelatorAPI - sulfur content marker
Stannous chloride dihydrate72 µg (min. 12 µg)Reducing agentMaintained as Sn²⁺ under N₂
Edetate disodium dihydrate0.36 mgChelatorBinds trace metals, prevents catalysis
Mannitol24 mgBulking agentLyoprotectant, matrix former
Nitrogen headspaceN/AInert atmospherePrevents oxidation during storage

Accelerated stability studies indicate shelf-life extension strategies:

  • Protection from light: Amber glass vials prevent photodegradation of tin complexes
  • Temperature control: Storage at 15-25°C prevents thermal degradation
  • Moisture-proof seals: Butyl rubber stoppers maintain low humidity environment [2] [3]Post-reconstitution stability is limited to 6 hours due to gradual ester hydrolysis and radiochemical decomposition, necessitating prompt clinical use [2] [5]. The optimized lyophilized formulation maintains >90% ECD content for 18 months when stored under recommended conditions, validated through EA-NDIR analysis of sulfur content uniformity across production batches [3].

Properties

CAS Number

121251-02-3

Product Name

Bicisate

IUPAC Name

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate

Molecular Formula

C12H24N2O4S2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

RZQNBTMGBODDSK-UWVGGRQHSA-N

SMILES

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC

Solubility

Insoluble

Synonyms

Bicisate;

Canonical SMILES

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC

Isomeric SMILES

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.